REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH2:12][CH3:13])[C:7]=1[Cl:14])=[O:5])[CH3:2].[C:15]([C:19]1[CH:26]=[CH:25]C(CN)=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]>>[C:15]([C:19]1[CH:26]=[CH:25][C:2]([CH2:1][NH:3][C:4]([C:6]2[N:10]([CH3:11])[N:9]=[C:8]([CH2:12][CH3:13])[C:7]=2[Cl:14])=[O:5])=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]
|
Name
|
ethyl 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)C1=C(C(=NN1C)CC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CN)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter the reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(CNC(=O)C2=C(C(=NN2C)CC)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |